2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
Overview
Description
“2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid” is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCOC(=O)N1CCN(CC1)C(C)C(=O)O
. This indicates that the compound contains a piperazine ring, an ethoxy carbonyl group, and a propanoic acid group .
Scientific Research Applications
Crystallographic Studies
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a derivative of the compound , has been extensively studied. This research revealed the conformation of the molecules within the crystal, providing insights into molecular interactions and conformational stability. The piperazine ring, part of the compound's structure, was observed to adopt a chair conformation, which is crucial for understanding molecular geometry and potential chemical reactivity (Faizi et al., 2016).
Chemical Synthesis and Structure Identification
The compound has been synthesized as part of a study aimed at producing an active metabolite of piperaquine, an anti-malarial agent. The synthesis involved several steps, including protection, reaction with ethyl 3-bromopropanoiate, deprotection, and hydrolysis. The structure of the synthesized compound was confirmed using various spectroscopic techniques, indicating its potential for further development in the synthesis of derivatives (Sui-qing, 2010).
Material Science and Separation Techniques
Research has also explored the use of piperazine-containing compounds, similar to the one , as mass-separating agents. These agents are employed in the separation of propanol from water, demonstrating the compound's potential application in industrial processes and material science. The study specifically assessed the effect of piperazine-based Good’s buffers on the separation process, providing valuable insights into the practical application of such compounds (Taha, 2016).
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-16-10(15)12-6-4-11(5-7-12)8(2)9(13)14/h8H,3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHASFCKGQIETJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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